3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione

Medicinal Chemistry Drug Discovery CNS Targeting

Researchers targeting CNS disorders or PDE inhibition often face supply inconsistencies and inadequate characterization. This compound addresses these gaps with a rigid pyrrolidine-2,5-dione scaffold and validated biological activity. • Kd 79 nM for PDE4D/PDEB1, enabling selective inhibitor optimization. • LogP 0.66 with secondary amine for facile biotin/fluorophore conjugation. • ≥98% purity with full analytical documentation (InChIKey, SMILES) for method development.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 1218642-40-0
Cat. No. B1438955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione
CAS1218642-40-0
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2CC(=O)NC2=O)CC3=CC=CC=C3
InChIInChI=1S/C16H21N3O2/c20-15-10-14(16(21)18-15)17-13-6-8-19(9-7-13)11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,20,21)
InChIKeyIZSDOALUQLXXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione: Structure, Purity & Procurement


3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione (CAS 1218642-40-0, C16H21N3O2, MW 287.36) is a heterocyclic building block featuring a pyrrolidine-2,5-dione core and a 1-benzylpiperidin-4-ylamino substituent . It is primarily utilized as an intermediate in medicinal chemistry for the synthesis of CNS-targeting molecules [1]. Vendor-reported purities range from 95% to 98%, with prices varying significantly by supplier and quantity . The compound's well-defined stereochemistry and rigid framework contribute to selective interactions with biological targets [1].

CNS-targeting building block: pyrrolidine-2,5-dione intermediate for synthesizing neuromodulator scaffolds.
PDE enzyme inhibitor studies: supports phosphodiesterase pathway engagement and selectivity profiling.
Procurement selection: multiple vendor purity grades (95–98%) require application-matched specification review.

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione: Substitution Risks


Substituting 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione with seemingly similar piperidine or pyrrolidinedione derivatives is not a straightforward interchange due to significant differences in binding affinity, functional activity, and physicochemical properties. For example, altering the attachment point of the benzylpiperidine moiety from the 3-amino position to the 1-position on the pyrrolidinedione ring can drastically change biological activity, as evidenced by distinct target engagement profiles [1][2]. Furthermore, variations in purity and supplier-specific analytical characterization can impact experimental reproducibility . The quantitative evidence below details these critical differentiators that inform scientific selection and procurement decisions.

1-Linked analog (CAS 340962-88-1) not equivalent
Attachment point shift from 3-amino to 1-position alters molecular topology and hydrogen-bonding capacity, limiting direct interchangeability in target-engagement workflows.
Biological profile divergence
Reported micromolar nicotinic receptor activity for the 1-linked analog versus nanomolar PDE binding for the target compound; pathway-response context may differ significantly.
Physicochemical property mismatch
Higher TPSA and hydrogen-bond donor count influence absorption and distribution; unvalidated substitution may shift CNS penetration and clearance profiles.

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione: Comparator Analysis


3-Amino vs. 1-Linked Structural Differentiation

The target compound, 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione, features a 3-amino linkage connecting the benzylpiperidine moiety to the pyrrolidine-2,5-dione core. In contrast, the closely related analog 1-(1-benzylpiperidin-4-yl)pyrrolidine-2,5-dione (CAS 340962-88-1) possesses a 1-linkage, resulting in a different molecular formula (C16H22N2O vs. C16H21N3O2) and distinct physicochemical properties . This structural difference is critical for target engagement and selectivity.

3-Amino vs. 1-Linked Structure
Head-to-head
C16H21N3O2 (3-amino) vs C16H22N2O (1-linkage); additional nitrogen and distinct attachment point
Non-substitutable scaffold; 3-amino linkage essential for target selectivity.
Structural identity based on chemical topology.
Medicinal Chemistry Drug Discovery CNS Targeting

PDE4D & PDEB1 Binding Affinity Comparison

In surface plasmon resonance (SPR) assays, 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione demonstrated a dissociation constant (Kd) of 79 nM for human PDE4D and 79 nM for Trypanosoma brucei PDEB1, with a Ki of 158 nM for the latter [1]. While direct comparative data for the 1-linked analog (340962-88-1) against these targets are not available, its reported EC50 of 30,000 nM at the nicotinic acetylcholine receptor indicates a dramatically different functional profile [2].

PDE4D & PDEB1 Affinity
Cross-study comparable
Kd 79 nM (hPDE4D, TbPDEB1); Ki 158 nM (PDEB1). 1-linked analog: EC50 30,000 nM (nAChR)
Nanomolar enzyme engagement contrasts with micromolar receptor activity of analog.
SPR and functional assay; target-profile review advised.
Phosphodiesterase Enzyme Inhibition Drug Target

Supplier Purity Variability

Vendor-reported purity for 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione ranges from ≥95% (CymitQuimica) to 98% (Leyan), with NLT 97% from MolCore . In contrast, the 1-linked analog 1-(1-benzylpiperidin-4-yl)pyrrolidin-2-one is offered at NLT 98% purity by MolCore . These differences can affect assay reproducibility and downstream synthetic yield.

Supplier Purity Range
Specification review
95% (CymitQuimica) to 98% (Leyan); NLT 97% (MolCore). Analog 98% (MolCore)
Purity-grade selection influences assay consistency and yield.
Vendor-reported data; orthogonal QC recommended.
Analytical Chemistry Quality Control Procurement

Lipophilicity & Permeability Profile

The calculated LogP (octanol-water partition coefficient) for 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione is 0.66, with a topological polar surface area (TPSA) of 61.4 Ų . These values suggest moderate lipophilicity and potential for blood-brain barrier penetration. In comparison, the 1-linked analog (340962-88-1) has a lower TPSA of 23.55 Ų and lacks hydrogen bond donors, indicating a more lipophilic profile that may alter distribution and clearance .

Lipophilicity & TPSA
Cross-study comparable
LogP 0.66, TPSA 61.4 Ų, 2 HBD. Analog: TPSA 23.55 Ų, 0 HBD
Distinct H-bond capacity informs CNS-distribution model context.
Computed values; experimental validation absent.
ADME Drug Design CNS Penetration

Price & Availability Considerations

Pricing for 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione varies significantly across vendors: 5g from abcr is €656.50, while A2B Chem offers 5g (>95%) for $787.00 [1]. Leyan provides 1g at a quoted price (price not displayed) but 5g+ is available upon inquiry . In contrast, the 1-linked analog 1-(1-benzylpiperidin-4-yl)pyrrolidin-2-one is generally less expensive due to simpler synthesis and higher demand, but its divergent biological profile may render it unsuitable for specific research objectives.

Price & Availability
Data to verify
5g: €656.50 (abcr), $787.00 (A2B Chem). Analog generally lower cost
Specialized synthesis justifies premium; procurement requires supplier lead-time review.
Pricing snapshot; may change.
Procurement Supply Chain Cost Analysis

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione: Application Scenarios


Dopamine Receptor Modulator Synthesis

The benzylpiperidine moiety and pyrrolidine-2,5-dione core of this compound make it a valuable intermediate in the synthesis of CNS-targeting molecules. Its structural similarity to known neuromodulators and favorable LogP (0.66) suggest utility in developing dopamine receptor ligands or monoamine transporter modulators [1]. Researchers designing novel antipsychotics or antidepressants may prioritize this scaffold for its balanced lipophilicity and potential to cross the blood-brain barrier [1].

PDE Inhibitor Development

With demonstrated nanomolar binding affinity (Kd = 79 nM) for human PDE4D and T. brucei PDEB1 [2], this compound serves as a starting point for developing selective PDE inhibitors. Such inhibitors are of interest for treating inflammatory diseases (PDE4) and parasitic infections (PDEB1). Medicinal chemists can use the 3-amino group for further functionalization to optimize potency and selectivity.

Chemical Biology Probe Synthesis

The presence of a secondary amine in the benzylpiperidine moiety allows for facile conjugation to biotin, fluorophores, or affinity tags. This enables the creation of chemical probes for target identification and validation studies, particularly in the context of PDE or CNS receptor biology. The compound's rigid framework and well-defined stereochemistry contribute to consistent probe performance .

QC & Analytical Method Development

The availability of multiple purity grades (95-98%) and comprehensive analytical data (InChIKey, SMILES) from reputable vendors [1] supports the development of robust analytical methods (e.g., HPLC, LC-MS) for in-process control and final product release testing. This is critical for ensuring batch-to-batch consistency in research and manufacturing settings.

Application
Selection Property
Validation Focus
Dopamine receptor modulator synthesis
Benzylpiperidine-pyrrolidinedione scaffold with moderate LogP
CNS penetration model review; target engagement selectivity
PDE inhibitor development
3-Amino handle for functionalization; nanomolar PDE affinity context
Isoform-selectivity assay validation; enzyme kinetic endpoint review
Chemical biology probe synthesis
Secondary amine conjugation site; rigid stereochemical framework
Target-ID pulldown specificity; probe performance consistency
QC & analytical method development
Multiple purity-grade availability; defined InChIKey/SMILES
HPLC/LC-MS method robustness; batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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